tert-Butyl 4-((5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-((5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl)sulfonyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a thiadiazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with chloroacetic acid under acidic conditions.
Chlorination: The resulting thiadiazole is then chlorinated using thionyl chloride to introduce the chloroacetamido group.
Sulfonylation: The chlorinated thiadiazole is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Piperazine Coupling: The sulfonylated thiadiazole is then coupled with tert-butyl piperazine-1-carboxylate under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties and reactivity.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols can be used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions can be used for hydrolysis.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized thiadiazole derivatives.
Hydrolysis Products: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structural features.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry:
Material Science: Potential use in the development of new materials with unique properties.
Agriculture: Investigated for use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring can interact with various biological pathways, altering cellular processes.
Comparison with Similar Compounds
- tert-Butyl 4-(5-(2-chloroacetamido)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-(2-chloroacetamido)-1,2,4-triazol-3-yl)piperazine-1-carboxylate
Uniqueness:
- Structural Differences: The presence of the thiadiazole ring in tert-Butyl 4-((5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl)sulfonyl)piperazine-1-carboxylate distinguishes it from similar compounds with triazole rings.
- Reactivity: The thiadiazole ring may confer different reactivity and biological activity compared to triazole-containing compounds.
- Applications: The unique structure may lead to different applications in scientific research and industry.
Properties
IUPAC Name |
tert-butyl 4-[[5-[(2-chloroacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN5O5S2/c1-13(2,3)24-12(21)18-4-6-19(7-5-18)26(22,23)11-17-16-10(25-11)15-9(20)8-14/h4-8H2,1-3H3,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLOLKKJNKGMHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=NN=C(S2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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